

The Discovery and Development of Silthiofam: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silthiofam is a fungicide developed for the control of take-all disease in cereals, caused by the soil-borne fungus Gaeumannomyces graminis var. tritici. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, efficacy, and toxicology of **Silthiofam**. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and includes visualizations of its proposed signaling pathway and developmental workflow.

Discovery and Development History

The journey of **Silthiofam** from a laboratory curiosity to a commercial fungicide involved several key milestones:

- 1989: Scientists at Monsanto discovered a compound with activity against Gaeumannomyces graminis through a random screening process.
- 1995: Following extensive Structure-Activity Relationship (SAR) studies, 4,5-dimethyl-N-(2-propenyl)-2-trimethylsilyl-3-thiophenecarboxamide, later named Silthiofam (coded as MON 65500), was selected as a commercial candidate.



- Early 2000s: The development of an efficient, low-cost, 6-step synthesis process made large-scale production economically viable.[1][2] This process significantly improved upon the original discovery route.[1][2]
- Regulatory Approval: Silthiofam has been evaluated and registered for use in numerous countries, including in the European Union.[3]

Chemical Synthesis Development

The commercial viability of **Silthiofam** hinged on the development of an efficient synthesis route. The initial "Discovery Route" was improved upon to produce 300 kg of the material for pilot-plant campaigns and toxicological trials. However, efforts continued to devise a more cost-effective method.

The ultimately selected process is a 6-step chemical synthesis with an approximate 60% overall yield, starting from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate. A key feature of this route is a novel thiophene-3-carboxylate synthesis.

Physicochemical Properties

Silthiofam is a beige powder with the following properties:



Property	Value
IUPAC Name	N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene- 3-carboxamide
CAS Registry Number	175217-20-6
Molecular Formula	C13H21NOSSi
Molecular Weight	267.47 g/mol
Melting Point	86.1 – 88.3°C
Water Solubility	40 mg/L at 19.5°C
Octanol/Water Partition Coefficient (log Kow)	3.72 at 19.5°C
Vapour Pressure	0.08 Pa at 20°C
Hydrolysis	Rapid at pH 4, stable at pH 9 (20°C)

Data sourced from FAO Specifications and Evaluations for **Silthiofam**.

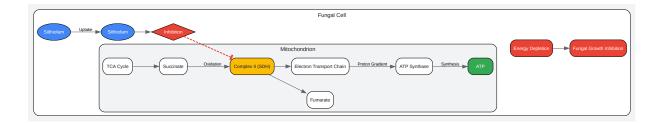
Mechanism of Action

Silthiofam is classified by the Fungicide Resistance Action Committee (FRAC) as a respiration inhibitor. Its mode of action is the disruption of ATP production in the target fungus. While the precise molecular interactions are a subject of ongoing research, it is proposed that **Silthiofam** acts as a Succinate Dehydrogenase Inhibitor (SDHI). This means it likely targets Complex II of the mitochondrial electron transport chain, inhibiting the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Silthiofam** at the cellular level.





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Caption: Proposed mechanism of action of **Silthiofam**.

Efficacy Data

Silthiofam has demonstrated significant efficacy in controlling take-all disease in wheat, leading to notable yield improvements.

Efficacy Parameter	Result	Reference
Mean Yield Recovery (Second Wheat)	1.06 t/ha	
Range of Yield Recovery	0.6 t/ha to 1.59 t/ha	_
Yield Increase vs. Untreated (Infested Soil)	74%	
Take-all Incidence Reduction (Summer)	Significant reduction compared to standard treatment	_
Disease Severity Reduction (GS 69)	Disease index of 0.89 vs. 2.33 in untreated control	-

Experimental Protocols Efficacy Trial Protocol for Take-all in Wheat (Field Study)

This protocol is a synthesized representation of methodologies described in efficacy studies.



• Inoculum Preparation:

- Gaeumannomyces graminis var. tritici (Ggt) is cultured on a suitable medium such as potato dextrose agar.
- The cultured fungus is used to inoculate sterilized oat or wheat kernels.
- The colonized kernels are incubated for 3-4 weeks at room temperature (21-23°C), then air-dried.

Experimental Design:

- Field plots are established in areas with a history of take-all disease or are artificially inoculated.
- A randomized complete block design with multiple replications is typically used.
- o Treatments include:
 - Untreated control seeds.
 - Seeds treated with Silthiofam at the recommended rate (e.g., 200 ml/100 kg seed of a 125 g/L formulation).
 - Seeds treated with other standard fungicides for comparison.

Inoculation and Sowing:

- For artificial inoculation, the prepared Ggt-colonized kernels are distributed evenly in the furrow with the seeds at a specified rate (e.g., 1-5 g per meter of row).
- Wheat seeds are sown using a commercial grain drill.

• Disease Assessment:

Plants are sampled at various growth stages (e.g., tillering, heading, maturity).



- Roots are washed, and the severity of take-all is assessed based on the percentage of the root system with black lesions.
- A disease index is often calculated using a scale (e.g., 0-4 or 0-5, where 0 = no disease and the highest value = severe infection).
- Data Collection and Analysis:
 - Parameters measured include plant stand, tiller number, incidence of "whiteheads," grain yield, and thousand-grain weight.
 - Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA).

Toxicology Study Protocols

Toxicological evaluation of **Silthiofam** has been conducted in accordance with international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Workflow for Toxicological Evaluation of Silthiofam



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Caption: Standard workflow for toxicological assessment.

Acute Oral Toxicity (as per OECD Guideline 423 - Acute Toxic Class Method):



- Principle: A stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality determines the next step.
- Animals: Typically rats, of a single sex (usually females).
- Procedure: Three animals are used per step. Dosing is sequential, and the outcome of one step determines the dose for the next.
- Endpoint: The test allows for the classification of the substance into a toxicity class based on its LD50.

Sub-chronic Oral Toxicity (as per OECD Guideline 408 - 90-Day Study):

- Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for 90 days.
- Animals: Preferably rats. At least 10 males and 10 females per group.
- Procedure: At least three dose levels and a control group are used. Animals are observed for signs of toxicity. At the end of the study, a full necropsy and histopathological examination are performed.
- Endpoint: Provides information on the No-Observed-Adverse-Effect Level (NOAEL), target organs, and potential for accumulation.

Prenatal Developmental Toxicity (as per OECD Guideline 414):

- Principle: The test substance is administered to pregnant animals during the period of organogenesis.
- Animals: Usually rats and rabbits.
- Procedure: At least three dose levels and a control group. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoint: Assesses the potential of the substance to cause adverse effects on the developing embryo or fetus.



Toxicological Profile

Silthiofam generally exhibits low acute toxicity.

Study Type	Species	Result (NOAEL/LOAEL)	Reference
Acute Oral Toxicity	Rat	LD50 > 5000 mg/kg bw	
90-Day Sub-chronic Oral Toxicity	Rat	NOAEL = 5 mg/kg bw/day	
Developmental Toxicity	Rat	NOAEL = 3 mg/kg bw/day	
Developmental Toxicity	Rabbit	NOAEL = 2 mg/kg bw/day	
Reproductive Toxicity (2-generation)	Rat	Maternal NOAEL = 2.7 mg/kg bw/day	-
Reproductive NOAEL = 11.0 mg/kg bw/day			

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Environmental Fate

Silthiofam's behavior in the environment is a critical aspect of its risk assessment.



Environmental Parameter	Value	Significance
Hydrolysis DT50 (pH 4, 20°C)	45 hours	Rapid degradation in acidic aqueous environments.
Hydrolysis DT50 (pH 9, 20°C)	314 days	Stable in alkaline aqueous environments.
Photolysis DT50 (distilled water)	1.8 days	Rapid degradation in the presence of light.
Soil-Water Partition Coefficient (Koc)	Varies with soil type	Indicates potential for mobility in soil.

DT50: Time for 50% dissipation. Data sourced from FAO Specifications and Evaluations for **Silthiofam**.

Conclusion

Silthiofam represents a significant development in the management of take-all disease in cereals. Its discovery through systematic screening and subsequent optimization of its chemical synthesis have made it a valuable tool for farmers. The mode of action, centered on the inhibition of fungal respiration, provides targeted efficacy against Gaeumannomyces graminis var. tritici. The extensive toxicological and environmental fate studies have established a safety profile that allows for its use under regulated conditions. This technical guide provides a foundational understanding of **Silthiofam** for the scientific community, encouraging further research and responsible application.

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